

A Technical Guide to the Historical Synthesis of C-Nitroso Compounds

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For Researchers, Scientists, and Drug Development Professionals

Introduction

C-nitroso compounds, organic molecules containing the R-N=O functional group, have been a subject of chemical fascination for over a century. Their unique reactivity and colorful nature have led to their use in a variety of applications, from dye synthesis to their more recent investigation as nitric oxide donors in biological systems.[1] The high reactivity of the nitroso group, however, presents significant challenges in their synthesis, often leading to side reactions such as oxidation to the corresponding nitro compound or isomerization to an oxime. [2][3] This guide provides an in-depth exploration of the core historical methods developed for the preparation of these intriguing molecules, offering detailed experimental protocols and quantitative data to aid researchers in understanding and applying these classical transformations.

I. Oxidation of Primary Amines

The oxidation of primary aromatic and aliphatic amines represents one of the most fundamental and historically significant routes to C-nitroso compounds. A variety of oxidizing agents have been employed over the years, with varying degrees of success depending on the substrate and reaction conditions.

A. Oxidation with Caro's Acid (Peroxymonosulfuric Acid)

Foundational & Exploratory





One of the earliest methods for the synthesis of nitrosoarenes involved the use of Caro's acid (H₂SO₅). This powerful oxidizing agent can effectively convert primary aromatic amines to their corresponding nitroso derivatives.[2]

Experimental Protocol: Synthesis of Nitrosobenzene from Aniline using Caro's Acid

 Reagents: Aniline, Potassium peroxymonosulfate (source of Caro's acid in situ), Sulfuric acid, Diethyl ether, Ice.

Procedure:

- A solution of potassium peroxymonosulfate is prepared in water and cooled in an ice bath.
- Concentrated sulfuric acid is carefully added to the cooled peroxymonosulfate solution to generate Caro's acid in situ. The temperature should be maintained below 10 °C.
- Aniline, dissolved in a minimal amount of sulfuric acid, is added dropwise to the cold
 Caro's acid solution with vigorous stirring. The reaction is exothermic and the temperature must be strictly controlled.
- After the addition is complete, the reaction mixture is stirred for a short period (e.g., 30 minutes) at low temperature.
- The reaction mixture is then poured onto crushed ice and extracted with diethyl ether.
- The ether layer is washed with water, a dilute solution of sodium bicarbonate, and again with water.
- The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield crude nitrosobenzene.
- The product can be purified by steam distillation or recrystallization from ethanol.

Quantitative Data for Oxidation of Primary Amines



Starting Amine	Oxidizing Agent	Solvent	Temperat ure (°C)	Reaction Time	Yield (%)	Referenc e
Aniline	Caro's Acid	Water/H₂S O₄	0-10	30 min	Moderate	[2]
Substituted Anilines	H ₂ O ₂ / [Mo(O) (O ₂) ₂ (H ₂ O) (hmpa)]	CH ₂ Cl ₂	Room Temp	14-72 h	40-80	[4]
Aniline	H ₂ O ₂ / Heteropoly acids	Isooctane	20	60 min	76 (conversio n)	[5]

II. Electrophilic Nitrosation of Aromatic Compounds

Direct introduction of a nitroso group onto an aromatic ring via electrophilic substitution is a key historical method, particularly for electron-rich aromatic systems such as phenols and tertiary anilines. The electrophile in these reactions is typically the nitrosonium ion (NO+), generated from nitrous acid.

A. Nitrosation of Phenols

Phenols readily undergo nitrosation, primarily at the para-position, upon treatment with nitrous acid at low temperatures.[2]

Experimental Protocol: Synthesis of p-Nitrosophenol

- Reagents: Phenol, Sodium nitrite, Sulfuric acid, Water, Ice.
- Procedure:
 - Phenol is dissolved in a dilute solution of sulfuric acid and cooled to 0-5 °C in an ice-salt bath.
 - A solution of sodium nitrite in water is added dropwise to the phenol solution with constant stirring, maintaining the low temperature.



- The reaction mixture changes color, and a precipitate of p-nitrosophenol may form.
- The mixture is stirred for an additional 30-60 minutes at low temperature.
- The product is collected by filtration, washed with cold water, and can be recrystallized from hot water or a suitable organic solvent.

B. Nitrosation of Tertiary Aromatic Amines

Tertiary aromatic amines, such as N,N-dimethylaniline, are highly activated towards electrophilic attack and react readily with nitrous acid to yield p-nitroso derivatives.

Experimental Protocol: Synthesis of p-Nitroso-N,N-dimethylaniline

- Reagents: N,N-dimethylaniline, Sodium nitrite, Hydrochloric acid, Ice.
- Procedure:[1]
 - 5 g of N,N-dimethylaniline is dissolved in 25 ml of concentrated hydrochloric acid.
 - Ice is added to the solution until the temperature is below 0 °C.
 - A solution of 3 g of sodium nitrite in a small amount of water is added slowly with stirring, ensuring the temperature does not exceed 8-10 °C.
 - The hydrochloride salt of N,N-dimethyl-4-nitrosoaniline precipitates as yellow needles.
 - After allowing the mixture to stand, the precipitate is filtered, washed with a small amount of dilute hydrochloric acid, and dried.
 - The free base can be obtained by treating the hydrochloride salt with a stoichiometric amount of sodium hydroxide.

Quantitative Data for Electrophilic Nitrosation



Starting Material	Nitrosating Agent	Solvent	Temperatur e (°C)	Yield (%)	Reference
Phenol	NaNO ₂ / H ₂ SO ₄	Water	< 10	High	[2]
N,N- dimethylanilin e	NaNO2 / HCI	Water	< 10	87	[1]

III. The Fischer-Hepp Rearrangement

The Fischer-Hepp rearrangement is a classic named reaction that provides a route to p-nitroso aromatic secondary amines.[6] This intramolecular rearrangement occurs when an N-nitrosoamine of a secondary aromatic amine is treated with an acid, typically hydrochloric acid. [7]

Logical Workflow of the Fischer-Hepp Rearrangement

Caption: Workflow of the Fischer-Hepp Rearrangement.

Experimental Protocol: Fischer-Hepp Rearrangement of N-Methyl-N-nitrosoaniline

- Reagents: N-methyl-N-nitrosoaniline, Hydrochloric acid, Ethanol.
- Procedure:
 - N-methyl-N-nitrosoaniline is dissolved in ethanol.
 - Concentrated hydrochloric acid is added to the solution.
 - The mixture is allowed to stand at room temperature for several hours or gently warmed to facilitate the rearrangement.
 - The reaction progress can be monitored by the color change.
 - The reaction mixture is then neutralized with a base (e.g., sodium carbonate solution).



 The precipitated p-nitroso-N-methylaniline is collected by filtration, washed with water, and can be recrystallized.

IV. The Baudisch Reaction

Discovered by Oskar Baudisch, this reaction allows for the synthesis of o-nitrosophenols from aromatic hydrocarbons or phenols using a copper(II) salt, hydroxylamine, and an oxidizing agent like hydrogen peroxide.[8][9] The reaction is of historical interest as an early example of metal-promoted C-H functionalization.[8]

Proposed Signaling Pathway of the Baudisch Reaction

Caption: Proposed pathway for the Baudisch Reaction.

Experimental Protocol: A General Procedure for the Baudisch Reaction

- Reagents: Phenol, Copper(II) sulfate pentahydrate, Hydroxylamine hydrochloride, Hydrogen peroxide (30%), Water.
- Procedure:[8]
 - An aqueous solution of copper(II) sulfate and hydroxylamine hydrochloride is prepared.
 - The phenol is added to this solution.
 - Hydrogen peroxide is added dropwise to the mixture with stirring. The reaction is often accompanied by a color change.
 - The reaction is typically carried out at or slightly above room temperature and may require several hours.
 - The resulting o-nitrosophenol often forms a complex with the copper ions, which may precipitate from the solution.
 - The complex can be isolated and the free o-nitrosophenol can be liberated by treatment with acid.



V. The Barton Reaction

The Barton reaction is a photochemical process that provides a method for the synthesis of δ -nitroso alcohols from alkyl nitrites.[10][11] This reaction proceeds via a radical mechanism involving an intramolecular 1,5-hydrogen atom transfer.[12]

Experimental Workflow for the Barton Reaction

Caption: General workflow of the Barton Reaction.

Experimental Protocol: General Procedure for the Barton Reaction

- Reagents: An alcohol with an accessible δ-hydrogen, Nitrosyl chloride (NOCl) or another nitrosating agent, an inert solvent (e.g., benzene, toluene), a high-pressure mercury lamp.
- Procedure:[10]
 - The starting alcohol is converted to the corresponding alkyl nitrite. This is often achieved by reacting the alcohol with nitrosyl chloride in the presence of a base like pyridine at low temperatures.
 - The resulting alkyl nitrite is dissolved in an inert, dry solvent.
 - The solution is irradiated with a high-pressure mercury lamp. The reaction vessel should be made of a material transparent to UV light (e.g., quartz).
 - The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
 - The progress of the reaction can be monitored by TLC or GC.
 - After completion, the solvent is removed under reduced pressure.
 - \circ The resulting δ -nitroso alcohol often exists in equilibrium with its tautomeric oxime form. The product is then isolated and purified by chromatography or crystallization.

Conclusion



The historical methods for the preparation of C-nitroso compounds laid the foundation for the synthesis of this important class of molecules. While modern synthetic chemistry has introduced more sophisticated and often milder methods, a thorough understanding of these classical reactions remains invaluable for today's researchers. The protocols and data presented in this guide offer a practical resource for those interested in the rich history and continued relevance of C-nitroso compound synthesis. The challenges associated with the reactivity of the nitroso group that early chemists faced continue to inform and inspire the development of new synthetic strategies.

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